7-(3-Bromopropyl)pentadecane
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Overview
Description
7-(3-Bromopropyl)pentadecane is an organic compound with the chemical formula C19H39Br. It is also known by its synonym, 1-bromo-4-hexyl dodecane. This compound is characterized by a long carbon chain with a bromine atom attached to the third carbon of a propyl group, which is itself attached to the seventh carbon of a pentadecane chain. It is typically used as an intermediate in organic synthesis and has applications in various fields, including chemistry and industry .
Preparation Methods
The synthesis of 7-(3-Bromopropyl)pentadecane generally involves the reaction of pentadecane with 3-bromopropane in the presence of a base. The reaction conditions typically include:
Reactants: Pentadecane and 3-bromopropane
Catalyst/Base: A strong base such as sodium or potassium hydroxide
Solvent: An organic solvent like toluene or hexane
Temperature: Elevated temperatures to facilitate the reaction
The reaction proceeds through a nucleophilic substitution mechanism, where the bromine atom in 3-bromopropane is replaced by the pentadecane chain .
Chemical Reactions Analysis
7-(3-Bromopropyl)pentadecane can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, cyanide, or amines, leading to the formation of alcohols, nitriles, or amines, respectively.
Reduction Reactions: The compound can be reduced to form the corresponding hydrocarbon, pentadecane, by using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Although less common, the compound can be oxidized under specific conditions to form corresponding alcohols or carboxylic acids.
Common reagents and conditions used in these reactions include:
Nucleophiles: Hydroxide ions, cyanide ions, amines
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
7-(3-Bromopropyl)pentadecane has several applications in scientific research, including:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound can be used to synthesize pharmaceutical intermediates and active pharmaceutical ingredients.
Material Science: It is used in the preparation of surfactants and other materials with specific surface properties.
Chemical Industry: The compound is used in the production of specialty chemicals and as a reagent in various chemical reactions
Mechanism of Action
The mechanism of action of 7-(3-Bromopropyl)pentadecane primarily involves its reactivity as an alkylating agent. The bromine atom in the compound is highly reactive and can be easily replaced by other nucleophiles. This reactivity makes it a valuable intermediate in organic synthesis, where it can be used to introduce the pentadecane chain into other molecules. The molecular targets and pathways involved depend on the specific reactions and applications for which the compound is used .
Comparison with Similar Compounds
7-(3-Bromopropyl)pentadecane can be compared with other similar compounds, such as:
1-Bromohexadecane: Similar in structure but with a different position of the bromine atom.
7-(3-Chloropropyl)pentadecane: Similar structure but with a chlorine atom instead of bromine.
7-(3-Iodopropyl)pentadecane: Similar structure but with an iodine atom instead of bromine.
The uniqueness of this compound lies in its specific reactivity and the position of the bromine atom, which makes it suitable for certain types of chemical reactions and applications .
Properties
Molecular Formula |
C18H37Br |
---|---|
Molecular Weight |
333.4 g/mol |
IUPAC Name |
7-(3-bromopropyl)pentadecane |
InChI |
InChI=1S/C18H37Br/c1-3-5-7-9-10-12-15-18(16-13-17-19)14-11-8-6-4-2/h18H,3-17H2,1-2H3 |
InChI Key |
UBUMFDILMRQQRP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(CCCCCC)CCCBr |
Origin of Product |
United States |
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